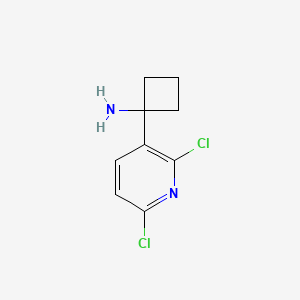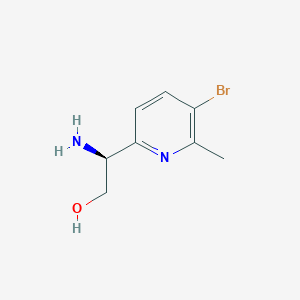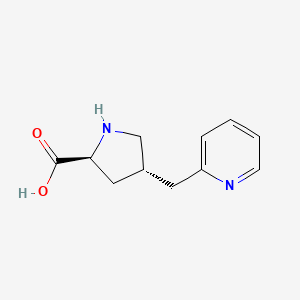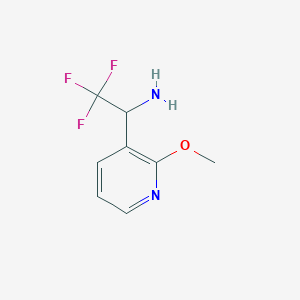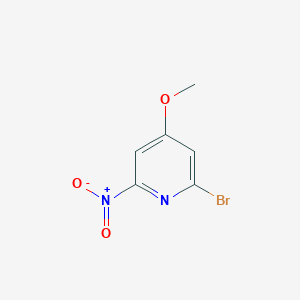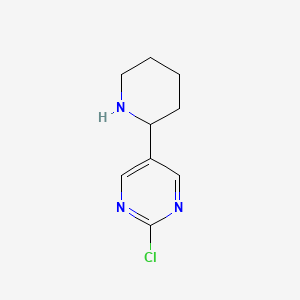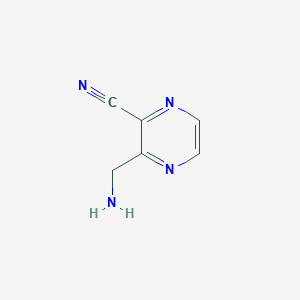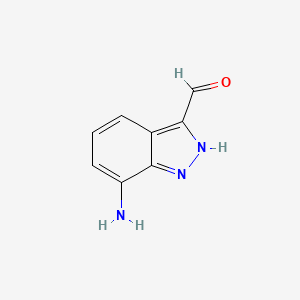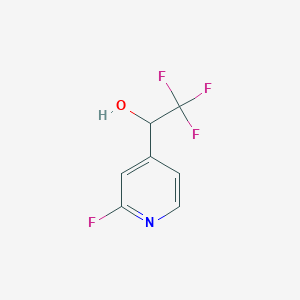![molecular formula C11H20N2O3Si B12964729 2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)
2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C11H20N2O3Si. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The tert-butyldimethylsilyl group is a common protecting group used in organic synthesis to protect hydroxyl groups from unwanted reactions.
準備方法
The synthesis of 2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the tert-butyldimethylsilyl group: This step involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Attachment of the acetic acid moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a suitable acetic acid derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving pyrazole derivatives.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group can be removed under physiological conditions, allowing the active pyrazole moiety to interact with its target. This interaction can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar compounds to 2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid include:
2-(tert-Butyldimethylsilyloxy)acetic acid: This compound lacks the pyrazole ring but has a similar protecting group.
2-(4-Hydroxy-1H-pyrazol-1-yl)acetic acid: This compound has a hydroxyl group instead of the tert-butyldimethylsilyl group.
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid: This compound has a methyl group instead of the tert-butyldimethylsilyl group.
The uniqueness of 2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid lies in its combination of the pyrazole ring and the tert-butyldimethylsilyl protecting group, which provides both reactivity and stability for various synthetic applications.
特性
分子式 |
C11H20N2O3Si |
|---|---|
分子量 |
256.37 g/mol |
IUPAC名 |
2-[4-[tert-butyl(dimethyl)silyl]oxypyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O3Si/c1-11(2,3)17(4,5)16-9-6-12-13(7-9)8-10(14)15/h6-7H,8H2,1-5H3,(H,14,15) |
InChIキー |
UWAXAJXEPUUULR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CN(N=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


